

# An In-depth Technical Guide to Dimethyl perfluoro-1,10-decanedicarboxylate

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

**Compound Name:** *Dimethyl perfluoro-1,10-decanedicarboxylate*

**CAS No.:** 84750-88-9

**Cat. No.:** B1301776

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This guide provides a comprehensive technical overview of **Dimethyl perfluoro-1,10-decanedicarboxylate** (CAS No. 84750-88-9), a fully fluorinated diester with significant potential in advanced material science and pharmaceutical development. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize the unique properties of this compound.

## Introduction: The Significance of Perfluorinated Moieties in Scientific Research

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical and pharmaceutical research. The unique physicochemical properties imparted by fluorine, such as high thermal stability, chemical inertness, and altered lipophilicity, offer substantial advantages. **Dimethyl perfluoro-1,10-decanedicarboxylate**, as a perfluorinated  $\alpha,\omega$ -dicarboxylic acid ester, embodies these characteristics, making it a molecule of considerable interest for specialized applications.

The core structure, a C10 perfluorinated carbon chain capped by two methyl ester groups, provides a unique combination of a rigid, hydrophobic core with reactive termini. This bifunctionality is key to its potential utility as a specialized chemical building block.

## Physicochemical and Structural Properties

A summary of the key physicochemical properties of **Dimethyl perfluoro-1,10-decanedicarboxylate** is presented in Table 1.

Property	Value	Source
CAS Number	84750-88-9	[1][2]
Molecular Formula	C <sub>14</sub> H <sub>6</sub> F <sub>20</sub> O <sub>4</sub>	[1][2]
Molecular Weight	618.16 g/mol	[2][3]
Appearance	White Crystalline Solid	[1]
Melting Point	31-38 °C	[4]
Boiling Point	280.6 °C at 760 mmHg	[4]
Density	1.643 g/cm <sup>3</sup>	[4]
IUPAC Name	dimethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9, 10,10,11,11- icosafuorododecanedioate	[2]
Synonyms	Eicosafuorododecanedioic acid dimethyl ester, Perfluoro- 1,10-decanedicarboxylic acid dimethyl ester	[5]

### Structural Elucidation:

The definitive structure of **Dimethyl perfluoro-1,10-decanedicarboxylate** would be confirmed using a combination of spectroscopic techniques. While specific spectra for this compound are not widely published, the expected spectral characteristics are outlined below. This serves as a guide for researchers in verifying the identity and purity of the compound.

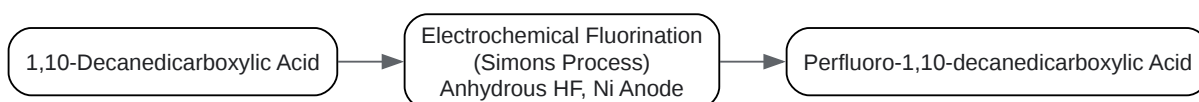
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$ -NMR would show a singlet corresponding to the six protons of the two methyl ester groups. The chemical shift would be influenced by the electron-withdrawing effect of the adjacent carbonyl and the perfluoroalkyl chain.
  - $^{19}\text{F}$ -NMR would exhibit a complex set of multiplets corresponding to the different fluorine environments along the perfluoro-decan chain.
  - $^{13}\text{C}$ -NMR would show signals for the methyl carbons, the carbonyl carbons of the ester groups, and the various carbons of the perfluorinated chain.[4][6]
- Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information.[6]
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester groups and C-F stretching vibrations.

## Synthesis and Manufacturing

The synthesis of **Dimethyl perfluoro-1,10-decanedicarboxylate** is conceptually a two-step process: first, the synthesis of the parent perfluoro-1,10-decanedicarboxylic acid, followed by its esterification.

### Synthesis of Perfluoro-1,10-decanedicarboxylic Acid

The primary industrial method for producing perfluorinated carboxylic acids is through electrochemical fluorination (ECF). This process involves the electrolysis of a solution of the corresponding hydrocarbon dicarboxylic acid (1,10-decanedicarboxylic acid) in anhydrous hydrogen fluoride.



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Figure 1: Synthetic pathway for Perfluoro-1,10-decanedicarboxylic Acid.

#### Experimental Protocol: Electrochemical Fluorination (General Principles)

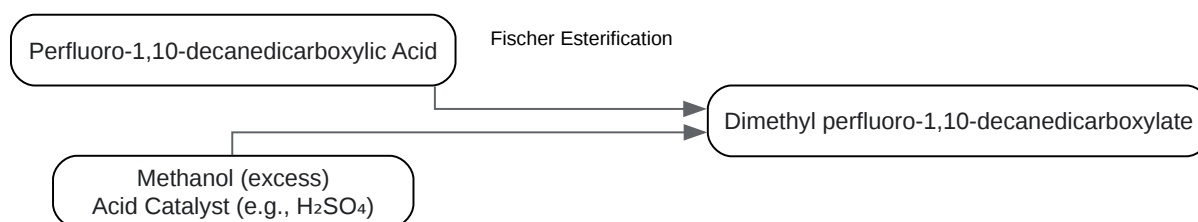
- Preparation: A solution of 1,10-decanedicarboxylic acid in anhydrous hydrogen fluoride is prepared in an electrochemical cell equipped with nickel anodes.
- Electrolysis: A direct current is passed through the solution. The organic substrate is fluorinated at the anode.
- Work-up: After the reaction is complete, the crude product is separated from the hydrogen fluoride. Purification is typically achieved through recrystallization.

#### Causality in Experimental Choices:

- Anhydrous Hydrogen Fluoride: Serves as both the solvent and the fluorine source. The absence of water is critical to prevent side reactions.
- Nickel Anodes: Nickel is used due to its relative inertness in the highly corrosive HF environment, forming a passivating layer of nickel fluoride.

## Esterification to Dimethyl perfluoro-1,10-decanedicarboxylate

The conversion of the dicarboxylic acid to its dimethyl ester can be achieved through standard esterification methods, such as Fischer esterification or carbodiimide-mediated coupling.



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Figure 2: Fischer Esterification of the parent diacid.

### Experimental Protocol: Fischer Esterification

- **Reaction Setup:** Perfluoro-1,10-decanedicarboxylic acid is dissolved in a large excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid, is added.
- **Reaction Conditions:** The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.[7]
- **Work-up and Purification:** The excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by water. The organic layer is dried, and the solvent is evaporated. The final product can be purified by distillation or recrystallization.[8]

### Self-Validating System in Protocol:

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting dicarboxylic acid. The final product's purity should be assessed by NMR and MS, as described in the structural elucidation section.

## Applications in Research and Drug Development

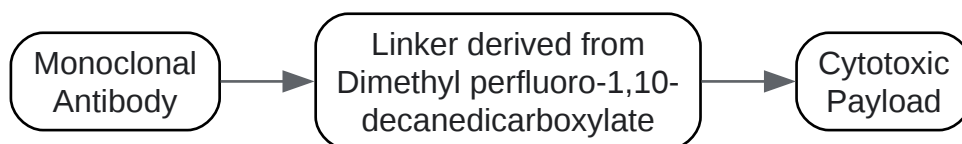
The unique properties of **Dimethyl perfluoro-1,10-decanedicarboxylate** make it a promising candidate for several advanced applications, particularly in the pharmaceutical industry.

### Linker Technology in Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells.[9] The linker that connects the antibody to the drug is a critical component of the ADC, influencing its stability, pharmacokinetics, and efficacy.[3]

The perfluorinated backbone of **Dimethyl perfluoro-1,10-decanedicarboxylate** offers several potential advantages as a component of an ADC linker:

- **Chemical and Metabolic Stability:** The strength of the carbon-fluorine bond can impart high stability to the linker, preventing premature drug release in circulation.
- **Modulation of Physicochemical Properties:** The hydrophobic nature of the perfluoroalkyl chain can influence the overall solubility and aggregation propensity of the ADC.[10]
- **Defined Spatial Separation:** The rigid, linear structure of the C10 perfluorinated chain can provide a well-defined distance between the antibody and the cytotoxic payload.



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Figure 3: Conceptual use as a linker in an ADC.

To be utilized as a linker, the methyl ester groups would need to be further functionalized to allow for conjugation to both the antibody and the drug molecule.

## Advanced Drug Delivery Systems

Perfluorinated compounds are known for their ability to form stable nanoemulsions, which can be exploited for the targeted delivery of therapeutic agents.[10] While not a direct application of the diester itself, it can serve as a key precursor for creating more complex amphiphilic molecules for use in such systems. By selectively modifying one of the ester groups, a molecule with a hydrophobic perfluorinated tail and a hydrophilic head could be synthesized, capable of self-assembling into drug-carrying nanoparticles.

## Safety and Handling

Based on available Safety Data Sheets (SDS), there is some conflicting information regarding the hazards of **Dimethyl perfluoro-1,10-decanedicarboxylate**. Some sources indicate no significant hazards, while others classify it as an irritant.[1][4] Therefore, it is prudent to handle this compound with appropriate care in a laboratory setting.

Recommended Handling Precautions:

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]
- Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[11]
- Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[1]
- Store in a cool, dry, and well-ventilated place away from incompatible materials.[11]

## Conclusion

**Dimethyl perfluoro-1,10-decanedicarboxylate** is a specialized chemical with a unique set of properties derived from its perfluorinated core. While direct applications are still emerging, its potential as a precursor for advanced linkers in antibody-drug conjugates and as a building block for novel drug delivery systems is significant. Further research into the functionalization of its terminal ester groups and the biological evaluation of its derivatives is warranted to fully realize its potential in the fields of medicine and materials science.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Dimethyl perfluoro-1,10-decanedicarboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1301776/docs#an-in-depth-technical-guide-to-dimethyl-perfluoro-1-10-decanedicarboxylate\]](https://www.benchchem.com/product/b1301776/docs#an-in-depth-technical-guide-to-dimethyl-perfluoro-1-10-decanedicarboxylate)

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